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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

Cat. No.: S527391

Reported Issue: Significant variability and unreliable activity data for Ertiprotafib in PTP1B inhibition
assays. Root Cause: Research indicates that Ertiprotafib does not inhibit PTP1B through a standard
competitive or allosteric mechanism. Instead, it induces non-specific aggregation and eventual
precipitation of the PTP1B protein itself [1]. This atypical mechanism is the primary source of assay

inconsistency.

Key Evidence:

e Biophysical Observations: In Differential Scanning Fluorimetry (DSF) assays, Ertiprotafib lowers
the melting temperature (Tm) of PTP1B, which is opposite to the stabilizing effect seen with most
true inhibitors [1].

¢ NMR and DLS Data: Biomolecular NMR spectroscopy and Dynamic Light Scattering (DLS)
experiments show that adding Ertiprotafib leads to a concentration-dependent loss of signal intensity
and an increase in particle size, confirming protein aggregation [1].

Quantitative Data Summary

The table below summarizes the key quantitative findings from the literature on Ertiprotafib.
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Parameter Reported Value / Finding Experimental Context

PTP1B ICso Not explicitly stated Discontinued after Phase Il trials due to
insufficient efficacy and adverse effects [1]
[2].

Primary Induces protein aggregation and Biomolecular NMR, DLS, and DSF assays.

Mechanism on
PTP1B

IKK- ICs0

Other Known
Activities

inhibition via precipitation [1].

400 nM [2]

Dual PPARa/PPARY agonist [2].

Identified as a potent off-target activity.

Contributed to its complex pharmacological
profile.

Experimental Protocols from Literature

If you are investigating Ertiprotafib's effects, these published methodologies can serve as a reference.

1. Protocol: Investigating PTP1B Aggregation via NMR [1]

¢ Protein: Human PTP1B catalytic domain (residues 1-301 or 1-393).

Sample Preparation: Prepare a 0.15 mM sample of uniformly [2H,*°N]-labeled PTP1B in NMR buffer
(10 mM HEPES pH 7.4, 150 mM NacCl, 0.5 mM TCEP).

Ligand Titration: Titrate Ertiprotafib (solubilized in DMSO-ds) into the protein sample at increasing
molar ratios (e.g., 1.1, 2:1, 5:1, up to 15:1).

Data Acquisition: Acquire 2D [*H,'>N] TROSY spectra after each addition.

Expected Result: A concentration-dependent decrease in peak intensity across the spectrum,
indicating widespread aggregation, without significant chemical shift perturbations.

2. Protocol: Confirming Aggregation via Dynamic Light Scattering (DLS) [1]

Sample: PTP1B protein sample.

Measurement: Acquire DLS size distribution histograms of PTP1B alone and with increasing molar
ratios of Ertiprotafib (e.g., 0, 2, 5, 10, 15).

Expected Result: A shift in the particle size histogram towards larger hydrodynamic radii as the
Ertiprotafib concentration increases.
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PTP1B Signaling Pathway & Therapeutic Targeting

To contextualize why PTP1B is a target and how different inhibitors work, the following diagram illustrates

the pathway and inhibition strategies. Ertiprotafib's mechanism is an outlier compared to other inhibitors.
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Key Takeaways for Researchers
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o Ertiprotafib is a promiscuous agent: Its primary mechanism involves protein aggregation, and it
has potent off-target effects against IKK-3 and PPAR receptors [1] [2]. Data generated with this
compound should be interpreted with extreme caution.

e Assay variability is a feature, not a bug: Inconsistencies in ICso measurements are a direct
consequence of its aggregation-based mechanism of action [1].

e Consider modern PTP1B inhibitors: Research has moved towards more specific active-site or
allosteric inhibitors to avoid these issues. Examples from recent literature include Alkannin (ICso =
19.47 pM) [3] and novel synthetic compounds like certain benzamido derivatives [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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variability-ic50-range]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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